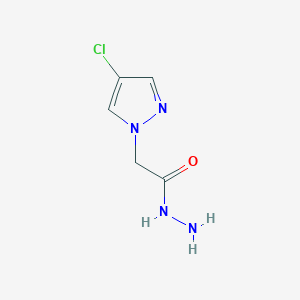

2-(4-chloro-1H-pyrazol-1-yl)acetohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloropyrazol-1-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4O/c6-4-1-8-10(2-4)3-5(11)9-7/h1-2H,3,7H2,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABGZJAYOAWVQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(=O)NN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Chloro 1h Pyrazol 1 Yl Acetohydrazide and Its Analogues

Precursor Synthesis and Intermediate Derivatization Strategies for Pyrazolyl Acetohydrazides

The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)acetohydrazide fundamentally relies on the initial construction of the 4-chloro-1H-pyrazole ring and its subsequent functionalization.

Precursor Synthesis:

The primary precursor, 4-chloro-1H-pyrazole, can be synthesized through the chlorination of a parent pyrazole (B372694) molecule. ontosight.ai Various chlorinating agents can be employed for this purpose. For instance, the reaction of pyrazole with hypochloric acid or its salts in a suitable solvent can yield 4-chloropyrazole. google.com Another approach involves the electrosynthesis of 4-chloro-substituted pyrazoles via the chlorination of the parent pyrazole on a platinum anode in an aqueous sodium chloride solution. researchgate.net

Once the 4-chloro-1H-pyrazole is obtained, the next crucial step is the introduction of the acetate (B1210297) side chain at the N1 position. This is typically achieved through an N-alkylation reaction. A common method involves the reaction of 4-chloro-1H-pyrazole with an ethyl haloacetate, such as ethyl chloroacetate (B1199739), in the presence of a base. researchgate.net The base deprotonates the pyrazole nitrogen, facilitating the nucleophilic attack on the electrophilic carbon of the ethyl chloroacetate. This results in the formation of the key intermediate, ethyl (4-chloro-1H-pyrazol-1-yl)acetate. researchgate.net

Intermediate Derivatization Strategies:

Intermediate derivatization allows for the synthesis of a diverse range of pyrazolyl acetohydrazide analogues. This can be achieved by:

Modification of the Pyrazole Ring: Introducing various substituents at other positions of the pyrazole ring before or after the N-alkylation step. For example, starting with a pre-functionalized pyrazole allows for the synthesis of analogues with different electronic and steric properties.

Varying the Alkylating Agent: Using different haloacetic acid esters can introduce variations in the side chain. For instance, using methyl chloroacetate would lead to the corresponding methyl ester intermediate.

Post-synthesis Modification: The final acetohydrazide can be further reacted to create more complex derivatives, such as hydrazones, by condensation with various aldehydes and ketones.

Direct Synthetic Routes to this compound via Condensation Reactions

The most direct and widely employed method for the synthesis of this compound is the condensation reaction of the corresponding ester intermediate with hydrazine (B178648) hydrate (B1144303). journalijar.com

This reaction involves the nucleophilic acyl substitution of the ethoxy group of ethyl (4-chloro-1H-pyrazol-1-yl)acetate by the amino group of hydrazine. The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, such as ethanol (B145695). heteroletters.org The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product, this compound, often precipitates from the reaction mixture upon cooling and can be purified by recrystallization.

A general reaction scheme is as follows:

Cl-C3H2N2-CH2COOEt + N2H4·H2O → Cl-C3H2N2-CH2CONHNH2 + EtOH + H2O

This method is highly efficient and straightforward for the preparation of a wide range of pyrazolyl acetohydrazides from their corresponding esters.

Optimization of Reaction Conditions, Catalysis, and Yield for Acetohydrazide Pyrazole Syntheses

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogues. Key parameters that can be adjusted include the choice of solvent, temperature, reaction time, and the use of catalysts.

Below is a table illustrating the optimization of N-alkylation conditions for a pyrazole, which can be adapted for the synthesis of the target compound's precursor.

| Entry | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | None | 1,2-DCE | 24 | Trace |

| 2 | CSA | 1,2-DCE | 24 | 77 |

| 3 | CSA | 1,2-DCE | 4 | 75 |

| 4 | p-TsOH | 1,2-DCE | 24 | 65 |

| 5 | BF3·OEt2 | 1,2-DCE | 24 | 55 |

For the final condensation step with hydrazine hydrate, the reaction is often carried out in refluxing ethanol, which generally provides good yields. The use of an excess of hydrazine hydrate helps to drive the reaction to completion.

Microwave-Assisted Synthetic Approaches in the Preparation of Pyrazolyl Hydrazone Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique is particularly effective in the synthesis of hydrazone derivatives from acetohydrazides.

The synthesis of pyrazolyl hydrazones involves the condensation of a pyrazolyl acetohydrazide with an aldehyde or ketone. Under microwave irradiation, this reaction can be completed in a matter of minutes, whereas conventional methods may require several hours of refluxing. bas.bg

For example, this compound can be reacted with various aromatic aldehydes in a solvent like ethanol or dimethylformamide (DMF) under microwave irradiation to produce a library of pyrazolyl hydrazone derivatives. bas.bg The use of microwave heating can significantly reduce the reaction time from hours to minutes and often results in cleaner reactions with easier product isolation. mdpi.comminarjournal.com This high-speed synthesis is particularly advantageous for the rapid generation of compound libraries for biological screening.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to make the process more environmentally friendly.

Use of Greener Solvents:

One of the key principles of green chemistry is the use of safer solvents. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. researchgate.net The condensation reaction of ethyl (4-chloro-1H-pyrazol-1-yl)acetate with hydrazine hydrate could potentially be carried out in an aqueous medium, reducing the reliance on volatile organic solvents like ethanol. rsc.org Several studies have reported the successful synthesis of pyrazole derivatives in water. researchgate.net

Catalysis:

The use of catalysts is another cornerstone of green chemistry, as they can increase reaction efficiency and reduce waste. For the N-alkylation of 4-chloro-1H-pyrazole, exploring the use of recyclable solid acid catalysts or organocatalysts could offer a more sustainable alternative to stoichiometric bases or strong acids that are difficult to handle and dispose of. mdpi.com

Energy Efficiency:

Microwave-assisted synthesis, as discussed in the previous section, is not only faster but also more energy-efficient than conventional heating methods. By directly heating the reaction mixture, microwaves can significantly reduce energy consumption.

Atom Economy:

By incorporating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.

Chemical Transformations and Derivatization of the 2 4 Chloro 1h Pyrazol 1 Yl Acetohydrazide Core

Synthesis of Novel Hydrazone Derivatives from 2-(4-chloro-1H-pyrazol-1-yl)acetohydrazide

The acetohydrazide functionality of this compound provides a readily accessible platform for the synthesis of a wide range of hydrazone derivatives. This is typically achieved through the condensation reaction of the terminal amino group of the hydrazide with various aldehydes and ketones. This reaction is often carried out in a suitable solvent, such as ethanol (B145695), and may be catalyzed by a small amount of acid.

The general reaction scheme involves the nucleophilic attack of the primary amine of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic C=N-NH-C=O linkage of the hydrazone. This straightforward and high-yielding reaction allows for the introduction of a wide variety of substituents into the final molecule, depending on the choice of the carbonyl compound.

For instance, the reaction of this compound with substituted aromatic aldehydes leads to the formation of the corresponding N'-arylmethyleneacetohydrazide derivatives. These reactions are typically refluxed for a few hours to ensure completion. The resulting hydrazones are often crystalline solids that can be purified by recrystallization.

Below is a table summarizing the synthesis of several hydrazone derivatives from this compound with various aromatic aldehydes.

| Aldehyde Reactant | Resulting Hydrazone Derivative | Reaction Conditions | Yield (%) | Reference |

| 4-Hydroxybenzaldehyde | 2-(4-chloro-1H-pyrazol-1-yl)-N'-(4-hydroxybenzylidene)acetohydrazide | Ethanol, reflux, 3 hrs | 87 | Inferred from wisdomlib.org |

| 4-Nitrobenzaldehyde | 2-(4-chloro-1H-pyrazol-1-yl)-N'-(4-nitrobenzylidene)acetohydrazide | Ethanol, reflux, 3 hrs | 71.12 | Inferred from wisdomlib.org |

| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-2-(4-chloro-1H-pyrazol-1-yl)acetohydrazide | Ethanol, reflux, 3 hrs | 69.23 | Inferred from wisdomlib.org |

| 2-Bromobenzaldehyde | N'-(2-bromobenzylidene)-2-(4-chloro-1H-pyrazol-1-yl)acetohydrazide | Ethanol, reflux, 3 hrs | 73.33 | Inferred from wisdomlib.org |

| 4-(Methylthio)benzaldehyde | 2-(4-chloro-1H-pyrazol-1-yl)-N'-(4-(methylthio)benzylidene)acetohydrazide | Ethanol, reflux, 3 hrs | Not Specified | Inferred from wisdomlib.org |

| 4-Bromobenzaldehyde | N'-(4-bromobenzylidene)-2-(4-chloro-1H-pyrazol-1-yl)acetohydrazide | Ethanol, reflux, 3 hrs | Not Specified | Inferred from wisdomlib.org |

Regioselective Modifications and Substitutions at the Pyrazole (B372694) Ring System

The pyrazole ring of this compound, while relatively stable, can undergo regioselective modifications and substitutions, allowing for further diversification of the core structure. The presence of the chloro substituent at the C4 position and the acetohydrazide group at the N1 position influences the reactivity and directs incoming substituents to specific positions on the ring.

One notable regioselective reaction is the palladium-catalyzed arylation of 4-chloropyrazoles. This transformation allows for the introduction of various aryl groups at the C5 position of the pyrazole ring, while leaving the chloro group at the C4 position intact. This method provides a powerful tool for the synthesis of highly functionalized pyrazole derivatives.

The reaction typically employs a palladium catalyst, a suitable ligand, and a base to facilitate the cross-coupling reaction between the 4-chloropyrazole substrate and an arylating agent, such as an arylboronic acid or an aryl halide. The regioselectivity of this reaction is a key feature, enabling the precise placement of substituents on the pyrazole core.

While specific examples starting directly from this compound are not extensively documented in the reviewed literature, the principles of regioselective functionalization of 4-chloropyrazoles can be applied to this molecule. For example, a hypothetical regioselective C5-arylation is presented in the table below.

| Arylating Agent | Expected Product | Catalyst System | Reaction Conditions | Reference |

| Phenylboronic acid | 2-(5-aryl-4-chloro-1H-pyrazol-1-yl)acetohydrazide | Pd catalyst, ligand, base | Not Specified | Inferred from researchgate.net |

Further research is needed to explore a broader range of regioselective modifications, such as nitration, halogenation, and other C-C bond-forming reactions, specifically on the this compound scaffold.

Chemical Modifications at the Acyl Hydrazide Moiety for Structural Diversification

The acyl hydrazide moiety of this compound is a versatile functional group that can be chemically modified to generate a wide range of derivatives beyond simple hydrazones. These modifications can lead to the formation of various five-membered heterocyclic rings, significantly diversifying the chemical space accessible from this starting material.

One common transformation is the cyclization of the acyl hydrazide with various reagents to form 1,3,4-oxadiazoles. For example, treatment of a pyrazolyl acetohydrazide with an orthoester can yield a 2,5-disubstituted 1,3,4-oxadiazole. ingentaconnect.com Another approach involves the oxidative cyclization of acylhydrazones, which can be formed in situ from the hydrazide and an aldehyde. openmedicinalchemistryjournal.com

Similarly, the acyl hydrazide can be a precursor for the synthesis of 1,2,4-triazoles. Reaction of the hydrazide with an isothiocyanate, followed by cyclization of the resulting thiosemicarbazide (B42300) intermediate, can lead to the formation of a triazole-thione. This can be further alkylated or otherwise modified. researchgate.net

The following table summarizes some of the key chemical modifications of the acyl hydrazide moiety in pyrazole-containing compounds.

| Reagent | Resulting Heterocycle | General Reaction Conditions | Reference |

| Triethyl orthoformate | 2-((4-chloro-1H-pyrazol-1-yl)methyl)-1,3,4-oxadiazole | Reflux | ingentaconnect.com |

| Carbon disulfide in the presence of a base | 5-((4-chloro-1H-pyrazol-1-yl)methyl)-1,3,4-oxadiazole-2-thiol | Reflux | mdpi.com |

| Phenyl isothiocyanate followed by cyclization | 4-phenyl-5-((4-chloro-1H-pyrazol-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Two-step process, often involving reflux | researchgate.net |

Cyclocondensation Reactions and Heterocycle Annulation Involving the Acetohydrazide Functionality

The acetohydrazide functionality of this compound is a key reactive site for cyclocondensation and heterocycle annulation reactions. These reactions involve the condensation of the hydrazide with a bifunctional reagent, leading to the formation of a new heterocyclic ring fused to or substituted on the pyrazole core.

A classic example of such a reaction is the Knorr pyrazole synthesis, where a hydrazide reacts with a 1,3-dicarbonyl compound to form a pyrazole ring. mdpi.combeilstein-journals.org In the context of our starting material, the acetohydrazide moiety can react with various β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, to generate new pyrazole-substituted pyrazolone (B3327878) derivatives. These reactions are typically carried out in a suitable solvent and may be catalyzed by an acid or a base.

Furthermore, the acetohydrazide can be utilized in multicomponent reactions to construct more complex heterocyclic systems. For instance, a one-pot reaction of a hydrazide, an aldehyde, and an active methylene (B1212753) compound can lead to the formation of pyranopyrazoles. mdpi.com

The table below provides examples of cyclocondensation reactions involving a pyrazolyl acetohydrazide.

| Reagent | Resulting Heterocyclic System | General Reaction Conditions | Reference |

| Ethyl acetoacetate | 1-((4-chloro-1H-pyrazol-1-yl)acetyl)-3-methyl-1H-pyrazol-5(4H)-one | Reflux in a suitable solvent | mdpi.com |

| Malononitrile and an aromatic aldehyde | Pyrano[2,3-c]pyrazole derivative | Multicomponent reaction, often catalyzed | mdpi.com |

| Acetylacetone | 1-((4-chloro-1H-pyrazol-1-yl)acetyl)-3,5-dimethyl-1H-pyrazole | Reflux in a suitable solvent | nih.gov |

These cyclocondensation and annulation strategies highlight the synthetic utility of the acetohydrazide functionality for the construction of a diverse range of fused and substituted heterocyclic systems, further expanding the chemical library derived from the this compound core.

Spectroscopic Characterization and Structural Elucidation of 2 4 Chloro 1h Pyrazol 1 Yl Acetohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

¹H NMR spectroscopy would be used to identify the chemical environment of the protons in the molecule. Expected signals would include two distinct singlets for the protons on the pyrazole (B372694) ring (at positions 3 and 5), a singlet for the methylene (B1212753) (-CH₂-) protons, and broad signals for the amine (-NH₂) and amide (-NH-) protons of the hydrazide group. The chemical shifts (δ, in ppm) would confirm the connectivity of the atoms.

¹³C NMR spectroscopy would provide information on the carbon skeleton. Distinct signals would be expected for the two pyrazole ring carbons, the methylene carbon, and the carbonyl (C=O) carbon.

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Modes

An IR spectrum would confirm the presence of key functional groups. Characteristic absorption bands (in cm⁻¹) would be anticipated for the N-H stretching vibrations of the primary amine and secondary amide, the C=O (Amide I) stretching vibration, the N-H bending (Amide II) vibration, and the C-Cl stretching vibration.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry would be employed to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the compound's nominal mass. The isotopic pattern of this peak would be characteristic of a chlorine-containing compound. Analysis of the fragmentation pattern would provide further structural confirmation.

Elemental Analysis for Verification of Empirical Formula and Composition

Elemental analysis would determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the compound. The experimental values would be compared to the theoretical percentages calculated from the molecular formula (C₅H₇ClN₄O) to verify its elemental composition and purity.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS would provide a highly accurate measurement of the compound's molecular mass. This precise value allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass.

X-ray Crystallography for Definitive Solid-State Structure Determination

Should a suitable single crystal be obtained, X-ray crystallography would offer definitive proof of the molecular structure. This technique would provide precise data on bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice, confirming the connectivity and conformation of the molecule in the solid state.

Currently, the specific experimental data required to populate these sections for 2-(4-chloro-1H-pyrazol-1-yl)acetohydrazide is absent from the accessible scientific literature.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 2 4 Chloro 1h Pyrazol 1 Yl Acetohydrazide Derivatives

Influence of Substituent Nature (Electronic and Steric Properties) and Position on Biological Activity

The biological activity of pyrazolyl acetohydrazide derivatives is profoundly influenced by the nature and position of substituents on the pyrazole (B372694) and other associated phenyl rings. Both electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties of these substituents play a critical role in modulating the efficacy of the compounds.

Research into various pyrazole derivatives has consistently shown that modifications to the core structure can lead to significant changes in biological outcomes, such as antimicrobial, anticancer, and herbicidal activities. jlu.edu.cnmdpi.comresearchgate.net

Electronic Effects: A key finding in the SAR of acetohydrazide-linked pyrazole derivatives is the impact of electron-withdrawing groups (EWGs). Studies reveal that the presence of EWGs, such as chloro (–Cl), fluoro (–F), or nitro (–NO₂) groups, on the phenyl ring attached to the pyrazole nucleus tends to enhance the antimicrobial potential of the synthesized derivatives. researchgate.net For instance, in a series of antimicrobial pyrazole derivatives, compounds bearing a 4-fluorophenyl or a 4-chlorophenyl group demonstrated significant activity. researchgate.net This suggests that the electron-withdrawing nature of these substituents is a key contributor to their biological function.

Steric and Positional Effects: The size and position of substituents also dictate the activity. For example, in a series of pyrazole derivatives tested for anticancer activity against EGFR tyrosine kinase, a trifluoromethyl group at the para position of a phenyl ring resulted in the most potent compound. mdpi.com This highlights that both the specific substituent and its location are crucial for optimal interaction with the biological target. The benzylidene substituent has also been noted to remarkably influence the anti-inflammatory potency of certain pyrazole derivatives. mdpi.com

The following table summarizes the observed influence of different substituents on the biological activity of pyrazole acetohydrazide analogues.

| Compound Series | Substituent Group | Position | Property | Observed Impact on Biological Activity | Reference |

| Acetohydrazide Pyrazoles | Electron-Withdrawing Groups (e.g., -Cl, -F) | Phenyl ring | Electronic | Enhancement of antimicrobial potential | researchgate.net |

| Pyrazole Derivatives | Trifluoromethyl (-CF3) | para-position on phenyl ring | Electronic/Steric | Most potent anticancer activity | mdpi.com |

| Pyrazole Derivatives | Benzylidene | Varies | Steric | Remarkable influence on anti-inflammatory potency | mdpi.com |

These SAR findings provide a foundational understanding for designing new derivatives. By strategically placing substituents with favorable electronic and steric properties, it is possible to fine-tune the biological activity of the 2-(4-chloro-1H-pyrazol-1-yl)acetohydrazide scaffold.

Development and Validation of QSAR Models for Predictive Efficacy

To move beyond qualitative SAR observations and establish robust, predictive relationships, Quantitative Structure-Activity Relationship (QSAR) models are developed. These mathematical models correlate the biological activity of a series of compounds with their physicochemical properties or "descriptors." researchgate.net

The development of a reliable QSAR model involves several critical steps: data preparation, selection of relevant molecular descriptors, model generation using statistical methods, and rigorous validation. researchgate.netuniroma1.it For pyrazole derivatives, 2D and 3D-QSAR models have been successfully constructed to predict activities ranging from anticancer to enzyme inhibition. researchgate.netnih.govresearchgate.net

Model Validation: Validation is paramount to ensure that a QSAR model is robust, stable, and has predictive power for new, untested compounds. researchgate.netnih.gov Validation is typically performed using both internal and external methods, adhering to guidelines like those from the Organisation for Economic Co-operation and Development (OECD). nih.govnih.gov

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are commonly used. A high cross-validated correlation coefficient (Q² > 0.5) is generally considered indicative of good internal predictivity. shd-pub.org.rs

External Validation: The model's predictive power is tested on an external set of compounds not used in model development. A high predictive R² (R²pred > 0.6) for the test set indicates good external predictability. shd-pub.org.rs

The following table presents statistical parameters for representative QSAR models developed for pyrazole derivatives, demonstrating their predictive capabilities.

| Model Type | Target | R² (training set) | Q² (cross-validation) | R²pred (test set) | Validation Notes | Reference |

| 2D-QSAR | EGFR Inhibitors | 0.9816 | 0.9668 | 0.7211 | Satisfied universal benchmarks for a reliable model. | researchgate.net |

| CoMFA | EGFR Inhibitors | 0.975 | 0.664 | Not Specified | Exhibited excellent predictive capacity. | researchgate.net |

| CoMSIA | EGFR Inhibitors | 0.938 | 0.614 | Not Specified | Exhibited excellent predictive capacity. | researchgate.net |

| 2D-QSAR | AChE Inhibitors | Not Specified | > 0.5 | > 0.6 | A statistically robust model was developed. | shd-pub.org.rs |

| 2D-QSAR | Pyrazole-thiazolinones | 0.843 | 0.787 | Not Specified | Showed high predictive ability. | nih.gov |

These validated QSAR models serve as powerful in silico tools. They allow for the rapid screening of virtual libraries and the prioritization of novel this compound derivatives for synthesis and biological testing, thereby accelerating the drug discovery process. nih.govresearchgate.net

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) in Pyrazolyl Acetohydrazide Research

Among the most powerful 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). slideshare.net These methods are used to correlate the 3D structural features of molecules with their biological activities. They provide detailed insights into the steric, electrostatic, hydrophobic, and hydrogen-bonding interactions required for optimal activity. nih.govacs.orgmdpi.com

CoMFA calculates the steric and electrostatic interaction energies between a probe atom and each molecule in a dataset, generating 3D contour maps. These maps visualize regions where bulky groups (steric favorability) or specific charge distributions (electrostatic favorability) would enhance or diminish biological activity. slideshare.netnih.gov

CoMSIA expands on this by calculating similarity indices across five different fields: steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor. mdpi.com It uses a Gaussian function, which avoids some of the artifacts associated with CoMFA's grid-based calculations, often resulting in more easily interpretable contour maps. mdpi.com

In the study of pyrazolyl acetohydrazide derivatives as potential antifungal agents targeting succinate (B1194679) dehydrogenase, CoMFA and CoMSIA models were successfully built to elaborate on the effects of substituent fields on structure-activity relationships. nih.govacs.org Similarly, for pyrazole-thiazolinone derivatives acting as EGFR kinase inhibitors, both CoMFA and CoMSIA models were developed, with the CoMSIA model showing superior statistical parameters. nih.gov

The results from these analyses are typically visualized as 3D contour maps superimposed on a representative active molecule:

Steric Maps: Green contours indicate regions where bulky substituents are favorable for activity, while yellow contours show areas where bulk is detrimental.

Electrostatic Maps: Blue contours highlight regions where positive charges are preferred, and red contours indicate where negative charges are favorable.

Hydrophobic Maps: Yellow/white contours show regions where hydrophobic groups enhance activity, while gray/purple contours indicate areas where hydrophilic groups are preferred.

Hydrogen Bond Maps: Cyan contours denote areas favorable for H-bond donors, while purple/magenta contours show regions favorable for H-bond acceptors.

These detailed 3D maps provide a structural rationale for the SAR observations and offer a clear roadmap for designing new, more potent inhibitors by modifying the lead structure to better fit the identified favorable interaction fields. rsc.orgshd-pub.org.rs

Identification of Key Pharmacophoric Features Essential for Activity

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. Identifying the key pharmacophoric features of this compound derivatives is essential for designing novel compounds with desired biological activity.

Based on SAR, QSAR, and molecular modeling studies, several key features have been identified for pyrazolyl acetohydrazide and related structures.

Hydrogen Bonding: The acetohydrazide moiety (–C(=O)NHNH–) itself is a critical pharmacophoric element. It contains both hydrogen bond donors (the –NH– groups) and a hydrogen bond acceptor (the carbonyl oxygen, –C=O). These features enable the molecule to form crucial hydrogen-bonding interactions with target proteins, which is often beneficial for improving biological activities. researchgate.net Molecular docking studies of 1,5-diaryl pyrazole derivatives have shown that the oxygen of the carbonyl group can form a key hydrogen bond with amino acid residues like Lys192 in the target's binding site. nih.gov

Aromatic/Hydrophobic Regions: The pyrazole ring and any attached phenyl rings serve as essential hydrophobic and aromatic features. These regions often engage in hydrophobic or π-π stacking interactions within the target's binding pocket. nih.gov

Specific Substituent Features: The 4-chloro substituent on the pyrazole ring is a defining feature of the parent compound. Halogen atoms can participate in halogen bonding and can alter the electronic properties of the ring system. The SAR and QSAR studies consistently demonstrate that the type and position of other substituents (e.g., electron-withdrawing groups on an attached phenyl ring) are crucial components of the pharmacophore. researchgate.net

In essence, a successful pharmacophore model for this class of compounds would include a hydrogen bond acceptor (carbonyl oxygen), one or two hydrogen bond donors (NH groups), a hydrophobic aromatic ring (pyrazole), and specific sites for bulky or electron-withdrawing substituents, all arranged in a precise three-dimensional orientation.

Computational Chemistry and Molecular Modeling Studies on 2 4 Chloro 1h Pyrazol 1 Yl Acetohydrazide and Its Molecular Interactions

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique extensively used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. pnrjournal.com This method is crucial in structure-based drug design for elucidating the interaction patterns and binding affinities of potential drug candidates. For compounds related to 2-(4-chloro-1H-pyrazol-1-yl)acetohydrazide, docking studies have been employed to screen for potential inhibitors against various therapeutic targets, including kinases and other enzymes implicated in disease. nih.govresearchgate.net

The process involves placing the ligand into the binding site of the receptor and evaluating the binding energy for numerous poses. The results help identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex. researchgate.net For instance, studies on similar pyrazole (B372694) derivatives have shown that the pyrazole nitrogen atoms and the hydrazide moiety are often involved in forming critical hydrogen bonds with amino acid residues in the active site of enzymes like cyclin-dependent kinases (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govresearchgate.net The chloro-substituent on the pyrazole ring can engage in halogen bonding or occupy hydrophobic pockets, further enhancing binding affinity.

The docking scores, typically expressed in kcal/mol, provide a quantitative estimate of binding affinity, allowing for the ranking of different compounds. Lower binding energy values suggest more favorable interactions. nih.gov These predictions are instrumental in prioritizing compounds for synthesis and further biological evaluation. pnrjournal.com

| Target Protein | PDB ID | Representative Ligand | Docking Score (kcal/mol) | Interacting Residues (Example) | Reference |

| VEGFR-2 | 2QU5 | Pyrazole-thiadiazole derivative | -10.09 | Cys919, Asp1046 | nih.govresearchgate.net |

| Aurora A Kinase | 2W1G | Pyrazole-thiadiazole derivative | -8.57 | Arg137, Leu263 | nih.govresearchgate.net |

| CDK2 | 2VTO | Pyrazole-thiadiazole derivative | -10.35 | Leu83, Lys33 | nih.govresearchgate.net |

| Carbonic Anhydrase I/II | - | Pyrazole-carboxamide | - | His94, Thr200 | nih.gov |

Conformational Analysis and Energetic Landscapes of this compound Derivatives

Key rotatable bonds include:

The C-N bond connecting the acetohydrazide group to the pyrazole ring.

The C-C bond within the acetohydrazide backbone.

The C-N and N-N bonds within the hydrazide moiety.

Computational methods, such as systematic or stochastic conformational searches, are used to explore the potential energy surface (PES) of the molecule. This process generates a wide range of possible conformers. The energy of each conformer is then calculated using molecular mechanics or quantum mechanics methods to identify the most stable, low-energy structures. The results are often visualized as an energetic landscape, a plot of potential energy versus the dihedral angles of the rotatable bonds. This landscape reveals the global minimum energy conformation and other low-energy, populated states, as well as the energy barriers separating them. Understanding this landscape is vital, as the biologically active conformation is not always the absolute lowest energy state.

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

While molecular docking provides a static snapshot of a ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. semanticscholar.org MD simulations are performed on the most promising ligand-receptor complexes identified through docking to assess their stability and to refine the understanding of the binding interactions. nih.govnih.gov

Starting with the docked pose, the complex is placed in a simulated physiological environment (typically a box of water molecules and ions). The forces on each atom are calculated using a force field (e.g., CHARMM, AMBER, OPLS), and Newton's equations of motion are solved to predict the trajectory of the atoms over a specific period, often in the nanosecond to microsecond range. semanticscholar.orgrsc.org

Analysis of the MD trajectory provides valuable information:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the ligand and protein backbone atoms from their initial positions. A stable, low RMSD value over time indicates that the ligand remains securely bound in the active site. nih.gov

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and key residues that interact with the ligand. nih.gov

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and receptor throughout the simulation, revealing the most persistent and crucial interactions for binding stability.

MD simulations can confirm the stability of a docked pose, reveal conformational changes in the protein upon ligand binding, and provide a more accurate estimation of binding free energy. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules like this compound. These methods provide detailed information about electron distribution, molecular orbitals, and reactivity, which are beyond the scope of classical molecular mechanics.

Key parameters derived from quantum chemical calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), which are critical for predicting non-covalent interactions like hydrogen bonding.

Atomic Charges: Calculating the partial charges on each atom helps to understand the molecule's polarity and its ability to engage in electrostatic interactions with a receptor.

These calculations help in understanding the intrinsic reactivity of the compound and rationalizing the types of interactions it forms with biological targets.

| Quantum Chemical Property | Description | Typical Predicted Value/Insight for Pyrazole Derivatives |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 to -7.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | Difference between LUMO and HOMO energies; indicates chemical reactivity. | 4.5 to 5.5 eV |

| Dipole Moment | Measure of the overall polarity of the molecule. | 2.0 to 4.0 Debye |

| MEP Analysis | Identifies nucleophilic sites (e.g., carbonyl oxygen, pyrazole nitrogens) and electrophilic sites (e.g., hydrazide protons). | Red (negative) regions around O and N atoms; Blue (positive) regions around N-H protons. |

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties via Computational Methods

Before a compound can become a viable drug, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Computational methods are now routinely used in the early stages of drug discovery to predict these properties, filtering out candidates that are likely to fail later in development due to poor pharmacokinetics. nih.govresearchgate.net

Various in silico models, including Quantitative Structure-Activity Relationship (QSAR) models and physicochemical property calculations, are used to predict ADME parameters for compounds like this compound and its analogs. nih.govsemanticscholar.org

Key predicted ADME properties include:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to assess oral bioavailability. Physicochemical descriptors like lipophilicity (logP) and topological polar surface area (TPSA) are strong indicators of absorption. researchgate.netresearchgate.net

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). High PPB can limit the amount of free drug available to act on its target. nih.gov

Metabolism: Models predict the likelihood of the compound being a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 (CYP) family. Inhibition of these enzymes can lead to adverse drug-drug interactions.

Excretion: Properties like water solubility (logS) are calculated to give an indication of how the compound might be cleared from the body. researchgate.net

Toxicity: Computational models can flag potential toxicities, such as mutagenicity (AMES test) or cardiotoxicity (hERG inhibition). nih.gov

These predictions help chemists to design and optimize molecules with better drug-like properties. nih.gov

| ADME Parameter | Description | Predicted Value/Range for Drug-like Pyrazoles |

| Absorption | ||

| logP (Lipophilicity) | Partition coefficient between octanol (B41247) and water. | 1.0 - 3.5 |

| TPSA (Topological Polar Surface Area) | Sum of surfaces of polar atoms. | 60 - 90 Ų |

| Human Intestinal Absorption | Percentage of drug absorbed from the gut. | > 80% (High) |

| Distribution | ||

| BBB Penetration | Ability to cross the blood-brain barrier. | Often predicted as non-penetrant |

| Plasma Protein Binding | Percentage of drug bound to plasma proteins. | < 90% is desirable |

| Metabolism | ||

| CYP2D6 Inhibitor | Inhibition of a key metabolic enzyme. | Predicted as non-inhibitor |

| CYP3A4 Inhibitor | Inhibition of a key metabolic enzyme. | Predicted as non-inhibitor |

| Toxicity | ||

| AMES Toxicity | Potential to be a mutagen. | Predicted as non-mutagenic |

| hERG Inhibition | Potential for cardiotoxicity. | Predicted as non-inhibitor |

Mechanistic Insights into the Biological Action of 2 4 Chloro 1h Pyrazol 1 Yl Acetohydrazide Analogues

Elucidation of Molecular Pathways and Cellular Processes Affected by Pyrazolyl Acetohydrazides

The biological activity of pyrazolyl acetohydrazide analogues is primarily linked to the disruption of fundamental cellular processes within pathogenic fungi. The central molecular pathway affected is the mitochondrial electron transport chain (ETC) and the tricarboxylic acid (TCA) cycle, through the inhibition of the succinate (B1194679) dehydrogenase (SDH) enzyme complex (also known as Complex II). researchgate.netacs.org

Inhibition of this crucial enzyme disrupts the cell's energy production, leading to a cascade of detrimental cellular events. Studies on related pyrazole (B372694) derivatives targeting SDH have revealed significant morphological and physiological consequences for fungal cells. These include:

Damage to Mycelium Morphology: Treatment with these compounds can strongly damage the structure of the mycelium, the vegetative part of a fungus. acs.org

Increased Cell Membrane Permeability: The integrity of the fungal cell membrane is compromised, leading to increased permeability. researchgate.netacs.org This disruption can cause leakage of essential cellular components and ultimately lead to cell death.

Mitochondrial Abnormalities: A dramatic increase in the number of mitochondria has been observed in treated fungal cells, suggesting a compensatory response to the severe mitochondrial dysfunction caused by SDH inhibition. acs.org

These cellular effects highlight that pyrazolyl acetohydrazides interfere with vital respiratory and energy-producing pathways, leading to the potent antifungal effects observed. nih.govacs.org

Characterization of Target Binding Sites and Modes of Action (e.g., SDH inhibition)

The primary molecular target for this class of compounds is the succinate dehydrogenase (SDH) enzyme. nih.govacs.orgresearchgate.net SDHIs are a significant class of fungicides, and pyrazole-containing compounds, particularly those with a pyrazole-4-carboxamide fragment, have been a major focus of research. researchgate.net The development of pyrazole-4-acetohydrazide derivatives represents an innovative strategy, modifying the flexible amide link of traditional SDHIs to potentially enhance efficacy. nih.govacs.org

The mode of action involves the compound binding to the SDH enzyme complex, preventing its substrate, succinate, from binding and being oxidized to fumarate. This inhibition blocks the flow of electrons in the mitochondrial respiratory chain.

Molecular docking and dynamics simulations have provided insights into the binding interactions at the SDH active site. acs.orgresearchgate.net Key structural features of the pyrazolyl acetohydrazide scaffold contribute to this binding:

Hydrogen Bonding: The acetohydrazide group contains hydrogen bond donors (-NH) and acceptors (C=O), which facilitate strong hydrogen-bonding interactions with amino acid residues in the target protein's active site. researchgate.net

Hydrophobic and π–π Interactions: The pyrazole and associated phenyl rings often fit into hydrophobic pockets within the enzyme, engaging in favorable π–π stacking and other hydrophobic interactions with aromatic amino acid residues like tryptophan and phenylalanine, which helps to anchor the inhibitor in the active site. nih.gov

For example, molecular simulations of a related N′-phenyl-1H-pyrazole-4-sulfonohydrazide derivative showed that it could interact strongly with residues in the SDH active pocket, similar to the commercial SDHI thifluzamide. acs.org These studies are crucial for the rational design and structural optimization of novel antifungal agents targeting SDH. nih.govacs.org

Biochemical Consequences of Compound-Target Interactions

The direct biochemical consequence of the interaction between pyrazolyl acetohydrazide analogues and the SDH enzyme is the potent inhibition of its catalytic activity. acs.org This inhibition leads to a series of cascading metabolic disruptions.

The primary biochemical outcomes include:

Interruption of the TCA Cycle: By blocking the conversion of succinate to fumarate, the TCA cycle is disrupted, affecting the production of reducing equivalents (FADH2) and other metabolic intermediates.

Impaired Cellular Respiration: As a key component of the mitochondrial electron transport chain, the inhibition of SDH blocks the transfer of electrons to the ubiquinone pool, thereby crippling aerobic respiration.

Reduced ATP Synthesis: The disruption of the ETC leads to a significant decrease in the production of ATP, the cell's primary energy currency. researchgate.net This energy deficit impairs numerous essential cellular functions, contributing to fungal cell death.

The efficacy of these compounds is often quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values. Several pyrazole-4-acetohydrazide derivatives have demonstrated potent antifungal activity, in some cases superior to commercial fungicides. nih.govacs.org

| Compound | Target Organism | Activity (EC50/IC50 in µg/mL) | Reference Compound | Reference Activity (µg/mL) | Source |

|---|---|---|---|---|---|

| Pyrazole-4-acetohydrazide 6w | Rhizoctonia solani | 0.27 | Boscalid | 0.94 | nih.govacs.org |

| Pyrazole-4-acetohydrazide 6c | Fusarium graminearum | 1.94 | Fluopyram | 9.37 | nih.govacs.org |

| Pyrazole-4-acetohydrazide 6f | Botrytis cinerea | 1.93 | Fluopyram | 1.94 | nih.govacs.org |

| Pyrazole-4-sulfonohydrazide B6 | SDH Enzyme (R. solani) | 0.28 | Thifluzamide | - | acs.org |

| Pyrazole-4-carboxamide 13 | SDH Enzyme | 0.55 | Boscalid | - | researchgate.net |

Studies on Resistance Mechanisms in Microorganisms

While specific studies on resistance to 2-(4-chloro-1H-pyrazol-1-yl)acetohydrazide are not extensively documented, the development of resistance to SDHI fungicides is a well-known phenomenon in plant pathology. The high selection pressure exerted by these effective fungicides can lead to the emergence of resistant strains. researchgate.net

General mechanisms of antimicrobial resistance in microorganisms that could be relevant to pyrazolyl acetohydrazides include: mdpi.com

Target Site Modification: The most common mechanism of resistance to SDHIs involves point mutations in the genes encoding the subunits of the SDH enzyme, particularly subunits B, C, and D. These mutations can alter the binding pocket, reducing the affinity of the inhibitor for the enzyme.

Active Efflux: Microorganisms can develop or upregulate efflux pumps, which are membrane proteins that actively transport the toxic compound out of the cell before it can reach its target. mdpi.com

Enzymatic Degradation: Pathogens may evolve enzymes that can metabolize or degrade the fungicide into inactive products. mdpi.com

Biofilm Formation: The formation of biofilms can provide a physical barrier that prevents the compound from reaching the microbial cells within the community. mdpi.com

The development of novel pyrazole derivatives with different structural scaffolds or dual modes of action is an important strategy to delay the development of resistance. researchgate.net

Investigation of Cross-Resistance Profiles with Existing Therapeutics

A significant concern with fungicides that share a common mode of action is the potential for cross-resistance. researchgate.net This occurs when a mutation that confers resistance to one SDHI also confers resistance to other fungicides in the same class, even if they have different chemical structures.

The similarity in the mode of action and chemical structures of many commercial SDHIs makes them prone to cross-resistance. researchgate.net Therefore, a key goal in developing new pyrazolyl acetohydrazide analogues is to create molecules that can evade existing resistance mechanisms. This could be achieved by designing compounds that:

Bind to a different site on the SDH enzyme.

Accommodate their binding in a way that is unaffected by common resistance mutations.

Possess a dual mode of action, as seen in some pyrazole-4-carboxamide derivatives that both inhibit SDH and disrupt the cell membrane. researchgate.net

The exploration of novel scaffolds, such as replacing traditional carboxamide linkers with acetohydrazide or sulfonohydrazide groups, is a promising strategy to develop fungicides that may not share the same cross-resistance profile as existing SDHIs and could serve as effective replacements for older compounds. acs.org

Emerging Applications and Future Directions in Research on 2 4 Chloro 1h Pyrazol 1 Yl Acetohydrazide Scaffolds

Rational Design Principles for Next-Generation Analogues with Enhanced Efficacy or Specificity

The development of new therapeutic agents based on the pyrazolyl acetohydrazide scaffold is increasingly guided by rational design principles. These strategies leverage an understanding of the relationship between a molecule's structure and its biological activity to create analogues with improved potency and selectivity. Key approaches include Structure-Activity Relationship (SAR) studies, Quantitative Structure-Activity Relationship (QSAR) modeling, and computational docking.

Structure-Activity Relationship (SAR) Studies: SAR analyses are fundamental to understanding how specific chemical modifications influence a compound's efficacy. For pyrazole-based scaffolds, SAR studies have revealed several key trends. For instance, in the context of antimicrobial agents, research has shown that the introduction of electron-withdrawing groups onto the pyrazole (B372694) ring can enhance the compound's inhibitory potential. researchgate.net In the design of antiproliferative agents, modifications to both the pyrazole core and the acylhydrazone moiety are critical for modulating activity. researchgate.net These studies systematically alter substituents at various positions on the pyrazole ring to map out the chemical features essential for biological function. chim.it

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking: QSAR models provide a quantitative correlation between the chemical structure and biological activity of a series of compounds. researchgate.neteurjchem.com By developing robust QSAR models, researchers can predict the activity of novel, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.netnih.gov These computational models are often used in conjunction with molecular docking studies, which simulate the binding of a ligand to the active site of a biological target, such as an enzyme or receptor. eurjchem.comekb.eg This dual approach allows for the design of compounds with optimized interactions with their target, enhancing both potency and specificity. For example, 2D and 3D-QSAR models combined with docking have been effectively used to design pyrazole derivatives as potent inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov

Below is a table summarizing key SAR principles for related pyrazole derivatives.

| Structural Modification | Effect on Activity | Target/Activity |

| Addition of electron-withdrawing groups (e.g., -Cl, -F) | Enhanced potency | Antimicrobial |

| Substitution on the phenyl ring | Modulates binding affinity | Anticancer (CDK2 inhibitors) nih.gov |

| Alteration of the acylhydrazone moiety | Influences antiproliferative and antioxidant effects | Antiproliferative |

| Variation of substituents at pyrazole positions 3 and 5 | Critical for interaction with kinase active sites | Anticancer (Kinase inhibitors) |

Exploration of Broader Biological Spectra and Novel Therapeutic Areas

While initial research into pyrazolyl acetohydrazides has often focused on antimicrobial applications, the versatility of the scaffold has prompted exploration into a wider range of diseases. researchgate.netasianpubs.org The core structure is a key component in numerous FDA-approved drugs for various conditions, underscoring its therapeutic potential. mdpi.comnih.gov

Anticancer Activity: A significant and expanding area of research is the application of pyrazole derivatives as anticancer agents. researchgate.netsrrjournals.com Analogues have demonstrated potent activity against a variety of cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancers. nih.govresearchgate.netsrrjournals.com The mechanisms of action are diverse, with compounds designed to inhibit crucial cancer-related targets such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and PI3 Kinase. ekb.egnih.gov For example, certain pyrazole carbaldehyde derivatives have shown excellent cytotoxicity against MCF7 breast cancer cells by inhibiting PI3 kinase. nih.gov

Antifungal and Antimicrobial Agents: Pyrazolyl acetohydrazide derivatives have shown significant promise as antimicrobial agents. researchgate.netasianpubs.org Specifically, some analogues exhibit potent antifungal activity by targeting enzymes like succinate (B1194679) dehydrogenase (SDH), which is crucial for fungal respiration. acs.org The broad-spectrum potential of these compounds continues to be an active area of investigation.

Neurodegenerative and Other Diseases: The pyrazole nucleus is also being explored for its potential in treating neurodegenerative diseases like Alzheimer's. researchgate.net Other research has pointed toward applications as anti-inflammatory, analgesic, antiviral (including anti-HCV), and antileishmanial agents. nih.govnih.govnih.gov This wide range of activities highlights the scaffold's adaptability for hitting various biological targets. researchgate.net

The table below presents selected examples of the biological activities of pyrazole-based compounds.

| Compound Class | Biological Target/Activity | Therapeutic Area |

| Pyrazole-4-acetohydrazides | Succinate Dehydrogenase (SDH) Inhibition | Antifungal acs.org |

| Pyrazole-pyrimidine hybrids | Anticancer (Panc-1, MCF-7, HT-29, A-549 cell lines) | Oncology researchgate.net |

| Polysubstituted pyrazoles | CDK2 Inhibition | Oncology nih.gov |

| Phenylpyrazole derivatives | Anti-HIV Activity | Virology nih.gov |

| Pyrazole-benzamide derivatives | Antiproliferative (HCT-116, MCF-7 cell lines) | Oncology srrjournals.com |

| Pyrazole Carboxamides | c-Met Kinase / JAK1 Inhibition | Oncology bohrium.com |

Methodological Advancements in the Synthesis and Characterization of Pyrazolyl Acetohydrazides

The synthesis of pyrazole derivatives has evolved significantly from classical methods to more efficient and environmentally friendly modern techniques. The foundational method for pyrazole synthesis is the Knorr cyclocondensation, which typically involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound. mdpi.com Modern advancements have focused on improving yields, reducing reaction times, and increasing molecular diversity.

Advanced Synthetic Protocols: Recent synthetic strategies include microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields. mdpi.comresearchgate.net Multicomponent reactions (MCRs) have also gained prominence as a powerful tool for generating complex pyrazole derivatives in a single step from three or more starting materials. mdpi.com This approach is highly efficient and aligns well with the principles of green chemistry. ekb.eg The use of novel catalysts, such as nano-ZnO or silver-based catalysts, has further expanded the scope and efficiency of pyrazole synthesis. mdpi.com Other notable methods include solid-phase synthesis, which is particularly useful for creating compound libraries, and reactions employing Vilsmeier-Haack reagents. mdpi.com

Characterization Techniques: The structural confirmation of newly synthesized pyrazolyl acetohydrazide derivatives relies on a suite of modern analytical techniques. Standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry to confirm the molecular structure and composition. researchgate.net For unambiguous determination of the three-dimensional structure and stereochemistry, single-crystal X-ray diffraction is often employed. researchgate.net

| Synthetic Method | Description | Advantages |

| Knorr Cyclocondensation | Reaction of a 1,3-dicarbonyl compound with a hydrazine. | Well-established, versatile. mdpi.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. | Reduced reaction times, higher yields, cleaner reactions. mdpi.comresearchgate.net |

| Multicomponent Reactions (MCRs) | One-pot reaction of three or more components to form the final product. | High atom economy, operational simplicity, rapid access to complexity. mdpi.com |

| Solid-Phase Synthesis | Synthesis on a polymer support, facilitating purification. | Ideal for combinatorial library synthesis, simplified workup. mdpi.com |

| Vilsmeier-Haack Reaction | Cyclization-formylation using a Vilsmeier reagent (e.g., POCl₃/DMF). | Provides access to specifically functionalized pyrazoles (e.g., 4-formylpyrazoles). mdpi.com |

Integration with Combinatorial Chemistry and High-Throughput Screening Paradigms for Lead Discovery

The search for novel drug candidates has been revolutionized by the integration of combinatorial chemistry and high-throughput screening (HTS). The pyrazolyl acetohydrazide scaffold is exceptionally well-suited for these approaches due to the synthetic accessibility of the pyrazole core. mdpi.comarkat-usa.org

Combinatorial Libraries: Combinatorial chemistry allows for the rapid synthesis of large, diverse collections of related compounds, known as libraries. mdpi.comarkat-usa.org Methodologies like parallel solution-phase synthesis and solid-phase synthesis enable the systematic modification of the pyrazole scaffold at multiple positions. mdpi.comnih.gov By reacting a core pyrazole intermediate with a diverse set of building blocks, libraries containing thousands of unique compounds can be generated efficiently. mdpi.comnih.gov Multicomponent reactions are particularly powerful in this context, as they allow for the creation of significant molecular diversity in a single synthetic step. mdpi.com

High-Throughput Screening (HTS): Once a combinatorial library is synthesized, HTS is used to rapidly test all the compounds for activity against a specific biological target. researchgate.netchemmethod.com This process uses automated robotics to perform thousands of assays in a short period, identifying "hits" or active compounds from the library. mdpi.com For example, a high-throughput virtual screening (HTVS) of over 12,000 pyrazole compounds was used to identify novel inhibitors of CDK8, a key enzyme in cancer progression. researchgate.netchemmethod.com Similarly, quantitative high-throughput screening (qHTS) has been used to discover pyrazole-based inhibitors of lactate (B86563) dehydrogenase (LDH) for cancer therapy. mdpi.com This combination of large-scale synthesis and rapid screening dramatically accelerates the early stages of drug discovery, enabling the exploration of vast chemical space to find promising lead compounds. researchgate.netmdpi.com

Potential for Multi-Targeted Agents Based on the Pyrazolyl Acetohydrazide Core

Complex multifactorial diseases, such as cancer and neurodegenerative disorders, often involve multiple biological pathways. This has led to a growing interest in developing multi-targeted agents, or single molecules designed to interact with several targets simultaneously. The pyrazole scaffold is an excellent platform for designing such drugs due to its versatile structure, which can be modified to incorporate different pharmacophores. ekb.egnih.gov

The development of multi-targeted kinase inhibitors is a prominent example. nih.gov Many cancers are driven by aberrant signaling through multiple kinase pathways, and drugs that can inhibit several key kinases at once may offer improved efficacy and a lower likelihood of drug resistance. nih.gov Pyrazole-based drugs like Umbralisib, which inhibits PI3K-δ and casein kinase CK1-ε, exemplify this approach. nih.gov

Similarly, in the context of Alzheimer's disease, pyrazole derivatives are being investigated for their ability to simultaneously inhibit monoamine oxidase B (MAO-B) while also providing anti-inflammatory effects. nih.gov This dual-action approach addresses both the neurological and inflammatory components of the disease. The ability to fine-tune substitutions on the pyrazolyl acetohydrazide core allows researchers to design ligands that can fit into the binding sites of different proteins, paving the way for the next generation of multi-targeted therapeutics. ekb.eg

Q & A

Q. What are the standard synthetic routes for 2-(4-chloro-1H-pyrazol-1-yl)acetohydrazide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrazole ring via cyclization of hydrazine derivatives with β-ketoesters or nitriles under controlled pH and temperature .

- Step 2 : Introduction of the chloro substituent at the pyrazole’s 4-position using chlorinating agents (e.g., POCl₃) in anhydrous conditions .

- Step 3 : Acetohydrazide functionalization via nucleophilic substitution or condensation reactions, often employing hydrazine hydrate in propan-2-ol under reflux .

Characterization : Intermediates and final products are validated using TLC for reaction monitoring, NMR (¹H/¹³C) for structural confirmation, and mass spectrometry (MS) for molecular weight verification .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- NMR Spectroscopy : Identifies proton environments (e.g., pyrazole NH at δ 10–12 ppm, hydrazide NH₂ at δ 4–5 ppm) and confirms regiochemistry .

- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to distinguish isomers .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during chlorination steps .

- Catalyst Selection : Acetic acid enhances condensation efficiency in hydrazide formation by protonating reactive sites .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures facilitate crystallization .

Case Study : A 15% yield increase was achieved by replacing conventional reflux with microwave-assisted synthesis for pyrazole ring formation .

Q. How do structural modifications (e.g., substituent variations) impact the biological activity of this compound?

- Electron-Withdrawing Groups (Cl, NO₂) : Enhance enzymatic inhibition (e.g., antimicrobial activity) by increasing electrophilicity at the pyrazole ring .

- Bulkier Substituents : Reduce solubility but improve target selectivity (e.g., 4-chlorophenyl derivatives show higher binding affinity to bacterial enzymes) .

- Hydrazide Modifications : Schiff base formation (e.g., with aromatic aldehydes) can alter pharmacokinetic properties, as seen in improved anti-inflammatory activity .

Q. How can contradictions in biological activity data across studies be resolved?

- Standardized Assays : Use consistent models (e.g., agar diffusion for antimicrobial testing) to reduce variability .

- Purity Verification : Impurities >5% (e.g., unreacted hydrazine) can skew bioactivity results; HPLC purification is recommended .

- Structural Confirmation : Misassignment of regioisomers (e.g., 4-chloro vs. 5-chloro pyrazole) may explain discrepancies; use NOESY or X-ray to confirm positions .

Q. What computational or experimental methods are suitable for studying the mechanism of action of this compound?

- Molecular Docking : Predict binding modes with targets like bacterial dihydrofolate reductase (DHFR) using PyMol or AutoDock .

- Enzymatic Assays : Measure IC₅₀ values against purified enzymes (e.g., COX-2 for anti-inflammatory activity) under controlled pH and temperature .

- Metabolic Profiling : LC-MS/MS identifies metabolites in vitro, revealing hydrolysis pathways at the hydrazide moiety .

Q. How can crystallographic data resolve ambiguities in the molecular structure of derivatives?

- SHELX Refinement : SHELXL software refines X-ray data to <0.01 Å resolution, clarifying bond lengths and angles in polymorphic forms .

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., hydrogen bonds between hydrazide NH and carbonyl groups) to explain stability .

Methodological Challenges

Q. What strategies mitigate decomposition of this compound during storage?

- Lyophilization : Freeze-drying extends shelf life by removing hydrolytic water .

- Inert Atmosphere : Storage under argon reduces oxidation of the hydrazide group .

- Stabilizers : Additives like mannitol (1–5% w/w) prevent aggregation in aqueous buffers .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

- Pharmacophore Mapping : Identify critical motifs (e.g., pyrazole-Cl, hydrazide NH₂) via 3D-QSAR models .

- Bioisosteric Replacement : Substitute chloro with trifluoromethyl to enhance lipophilicity and blood-brain barrier penetration .

- Fragment-Based Design : Combine active fragments (e.g., pyrazole + benzimidazole) using click chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.